Pevalic acid
Description
Historical Discovery and Initial Characterization
The history of pivalic acid's discovery is linked to the broader exploration of organic chemistry and the synthesis of carboxylic acids. While specific dates and discoverers for its very initial isolation are not prominently detailed in readily accessible literature, its characterization as a distinct compound with unique properties became established as organic synthesis methodologies advanced. Pivalic acid is recognized as an isomer of valeric acid, alongside 2-methylbutanoic acid and 3-methylbutanoic acid. Its synthesis on a commercial scale is primarily achieved through the Koch reaction, involving the hydrocarboxylation of isobutene, tert-butyl alcohol, or isobutyl alcohol with carbon monoxide in the presence of an acid catalyst, such as hydrogen fluoride (B91410) wikipedia.org. It has also been identified as a natural product in organisms like Streptomyces avermitilis nih.govebi.ac.uk.
Nomenclature and Structural Features in Chemical Literature
In chemical literature, pivalic acid is consistently referred to by several names, reflecting its structural characteristics and historical usage.
IUPAC Name: 2,2-dimethylpropanoic acid wikipedia.orgnih.govebi.ac.ukeuropa.eufishersci.canih.govhmdb.capharmacompass.comchemicalbook.com
Common Names: Pivalic acid wikipedia.orgnih.govebi.ac.ukebi.ac.ukeuropa.eufishersci.capharmacompass.comchemicalbook.comsigmaaldrich.comottokemi.comchemspider.comtcichemicals.comsigmaaldrich.comthegoodscentscompany.comresearchgate.netscience.govimcd.firesearchgate.netscispace.com, Trimethylacetic acid wikipedia.orgnih.govfishersci.capharmacompass.comchemicalbook.comottokemi.comchemspider.comtcichemicals.comimcd.fi, Neopentanoic acid wikipedia.orgfishersci.capharmacompass.comchemicalbook.comchemspider.comimcd.fi, Neovaleric acid wikipedia.orgnih.govpharmacompass.comchemspider.com, Versatic 5 fishersci.capharmacompass.comimcd.fichemeo.com.
Abbreviations: t-BuC(O)OH, PivOH ebi.ac.uk. The pivalyl or pivaloyl group is abbreviated as t-BuC(O) ebi.ac.uk.
The molecular structure of pivalic acid is characterized by a central carbon atom bonded to three methyl groups and a carboxyl group (-COOH) wikipedia.orgnih.govebi.ac.ukfishersci.cahmdb.cachemicalbook.comtcichemicals.comsigmaaldrich.comontosight.ai. This arrangement results in a highly branched structure.
Table 1: Key Identifiers and Structural Information for Pivalic Acid
Structure
3D Structure
Properties
CAS No. |
102305-65-7 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.147 |
IUPAC Name |
(E)-3-[(4R,5S)-4,5-dihydroxy-3-oxocyclopenten-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8O5/c9-5-3-4(1-2-6(10)11)7(12)8(5)13/h1-3,7-8,12-13H,(H,10,11)/b2-1+/t7-,8-/m0/s1 |
InChI Key |
RKNWFOYVGFNOMG-HIQWKFPQSA-N |
SMILES |
C1=C(C(C(C1=O)O)O)C=CC(=O)O |
Synonyms |
Pevalic acid |
Origin of Product |
United States |
Synthetic Methodologies and Industrial Production of Pivalic Acid
Laboratory-Scale Synthesis Routes
In the laboratory, pivalic acid can be prepared through several methods, each suited for different starting materials and experimental conditions.
Carbonation of Grignard Reagents
A convenient laboratory route for synthesizing pivalic acid involves the carbonation of a Grignard reagent. acemap.info This method starts with an electrophilic halide, which is converted into a highly nucleophilic Grignard reagent. libretexts.org Specifically, the Grignard reagent is formed from tert-butyl chloride. acemap.info This reagent then reacts with carbon dioxide, an electrophile, to produce a halomagnesium carboxylate salt. libretexts.org Subsequent treatment of this intermediate with a strong aqueous acid yields pivalic acid. libretexts.org A key limitation of this method is the incompatibility of Grignard reagents with functional groups containing O-H, N-H, S-H, or C=O bonds. libretexts.org
Oxidative Preparation Methods
Oxidative methods provide another avenue for the laboratory synthesis of pivalic acid. Historically, pivalic acid was first prepared through the oxidation of pinacolone (B1678379) using chromic acid. acemap.info An alternative oxidative pathway utilizes aqueous bromine to oxidize pinacolone. wikipedia.org
Hydrolytic Routes from Nitriles
The hydrolysis of nitriles offers a hydrolytic pathway to pivalic acid. Specifically, the hydrolysis of tert-butyl cyanide has been described as a method for its preparation. acemap.info
Industrial Production Processes
On an industrial scale, pivalic acid is produced through efficient and economically viable processes, with millions of kilograms manufactured annually. wikipedia.org
Hydrocarboxylation via the Koch Reaction
The primary industrial method for producing pivalic acid is the hydrocarboxylation of isobutene, known as the Koch reaction. wikipedia.orgwikipedia.org This acid-catalyzed carbonylation process involves reacting isobutene with carbon monoxide and water. wikipedia.orgvulcanchem.com
The reaction is typically carried out under pressure and at elevated temperatures, with conditions for the synthesis from isobutene operating around 50°C and 50 kPa. wikipedia.org Strong mineral acids like sulfuric acid, hydrogen fluoride (B91410), or a combination of phosphoric acid and boron trifluoride are used as catalysts. wikipedia.orgchemeurope.com The mechanism involves the formation of a tertiary carbenium ion from the protonation of the alkene, which then reacts with carbon monoxide to form an acylium ion. wikipedia.org This acylium ion is subsequently hydrolyzed to yield the tertiary carboxylic acid. wikipedia.org Besides isobutene, tert-butyl alcohol and isobutyl alcohol can also serve as substrates for this reaction. wikipedia.org
Table 1: Industrial Production of Pivalic Acid via Koch Reaction
| Parameter | Value |
|---|---|
| Primary Reactant | Isobutene |
| Other Reactants | Carbon Monoxide, Water |
| Catalyst | Strong acids (e.g., HF, H₂SO₄, H₃PO₄/BF₃) |
| Temperature | ~50 °C |
| Pressure | ~50 kPa |
| Key Intermediate | Acylium ion |
| Annual Production | Several million kilograms |
Recovery as a Byproduct in Large-Scale Chemical Processes
Pivalic acid is also economically recovered as a byproduct from certain large-scale chemical manufacturing processes. wikipedia.org A significant source of recovered pivalic acid is the production of semi-synthetic penicillins, such as ampicillin (B1664943) and amoxicillin. wikipedia.org This recovery not only provides an additional source of pivalic acid but also reduces waste from the primary production process. google.com The recovered pivalic acid can be of high purity, often exceeding 90%, and can be reused in other chemical syntheses, such as the production of pivaloyl chloride. google.com
Process Optimization for Commercial Synthesis
The commercial-scale synthesis of pivalic acid, primarily achieved through the hydrocarboxylation of isobutene known as the Koch reaction, is subject to extensive process optimization to maximize yield, purity, and cost-effectiveness. wikipedia.orgwikipedia.org Optimization strategies focus on several key areas, including catalyst systems, reaction conditions, mass transfer, and product purification.
A central aspect of optimization involves the catalyst. The Koch reaction traditionally employs strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrogen fluoride (HF), or Lewis acids such as boron trifluoride (BF₃) in combination with phosphoric acid. wikipedia.org A significant challenge with these catalysts is their corrosive nature and the large, often stoichiometric, quantities required, which complicates catalyst recovery and regeneration. google.com Innovations have led to processes that utilize Lewis acids in amounts substantially less than a molar equivalent to the olefin feed. google.com This approach is not only more catalytic in nature but also reduces the large, corrosive acid inventory, thereby lowering capital costs for specialized construction materials. google.com For instance, using boron trifluoride in sub-stoichiometric amounts has proven effective. google.com
The reaction conditions are meticulously controlled to enhance efficiency. Key parameters include temperature, carbon monoxide (CO) pressure, and reactant concentrations. palmercruz.com Research indicates that for the Koch carbonylation of tertiary alcohols, increasing CO pressure from 4 to 8 MPa significantly benefits the reaction. researchgate.net Temperature also plays a crucial role; while higher temperatures can increase reaction rates, excessive heat may lead to decreased product yield. researchgate.net For the synthesis from isobutene using a BF₃ catalyst, excellent results have been achieved at temperatures between 100°C and 150°C. google.com
The following table, derived from experimental data, illustrates the impact of varying reaction conditions on the production of pivalic acid.
Table 1: Effect of Reaction Conditions on Pivalic Acid Synthesis
| Catalyst Pressure (BF₃) | Temperature (°C) | Isobutene (g) | Product Recovered (g) | Pivalic Acid Content (mol%) |
|---|---|---|---|---|
| 10 psi | 95°C | - | - | - |
| 10 psi | 125°C | 13.36 | 12.2 | 80% |
| 65 psi | 127°C | 24.6 | 18.62 | 88.4% |
Data sourced from patent US5227521A. google.com
Mass transfer limitations are another critical factor in this multiphase reaction system (gas-liquid-liquid). researchgate.net The transport of gaseous carbon monoxide into the liquid catalyst phase can be a rate-limiting step. utwente.nl To overcome this, process optimization may involve the use of an inert organic solvent, such as isobutane (B21531) or heptane. google.comresearchgate.net This second liquid phase can enhance gas-liquid mass transfer and act as a local reservoir for CO near the hydrocarbon reactant, which has been shown to significantly increase product yield and selectivity towards pivalic acid. google.comresearchgate.net Furthermore, in industrial backmixed reactors, the accumulation of pivalic acid can reduce the acidity of the catalyst solution, thereby slowing the reaction rate. researchgate.netutwente.nl This necessitates careful reactor design and control to maintain optimal catalyst activity.
Finally, downstream processing, including purification techniques like distillation and crystallization, is optimized to achieve the high-purity pivalic acid required for its various applications in the pharmaceutical, agrochemical, and polymer industries. palmercruz.comdataintelo.com
Chemical Reactivity and Mechanistic Investigations of Pivalic Acid
General Reaction Profiles and Acidic Properties
Pivalic acid is a carboxylic acid and thus exhibits typical acid-base behavior. It is a weak acid, with a pKa value generally reported around 5.03 at 25 °C wikipedia.orgchemicalbook.comchemicalbook.comdrugfuture.com. This acidity means it can donate a proton to a base, forming a pivalate (B1233124) salt and water chemicalbook.comchemicalbook.com. The compound is a solid at room temperature, typically appearing as colorless crystals with a pungent odor wikipedia.orgilo.orgdguv.denih.gov. It shows moderate solubility in water, approximately 25 g/L at 20 °C, and is freely soluble in common organic solvents like ethanol (B145695) and diethyl ether chemicalbook.comchemicalbook.com.
In terms of general reactivity, pivalic acid participates in neutralization reactions with both organic and inorganic bases chemicalbook.comchemicalbook.com. It can also react with active metals, producing hydrogen gas and metal salts chemicalbook.comchemicalbook.com. Pivalic acid is classified as a combustible substance with a flash point of 64 °C (closed cup), indicating that its vapors can form explosive mixtures with air when heated above this temperature ilo.orgdguv.desigmaaldrich.com. Furthermore, it is known to react with strong oxidants and can attack many metals ilo.org.
Table 1: Pivalic Acid Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | wikipedia.orgchemicalbook.comchemicalbook.comdrugfuture.comdguv.denih.govsigmaaldrich.com |
| Molar Mass | 102.13 g/mol | wikipedia.orgchemicalbook.comchemicalbook.comdrugfuture.comdguv.denih.govsigmaaldrich.com |
| Melting Point | 32–35 °C | chemicalbook.comchemicalbook.comdrugfuture.comilo.orgdguv.desigmaaldrich.comhmdb.ca |
| Boiling Point | 163–164 °C | wikipedia.orgchemicalbook.comchemicalbook.comdrugfuture.comilo.orgdguv.desigmaaldrich.com |
| pKa (25 °C) | 5.03 (approx.) | wikipedia.orgchemicalbook.comchemicalbook.comdrugfuture.com |
| Water Solubility | 25 g/L (at 20 °C) | chemicalbook.comchemicalbook.comdguv.de |
| Flash Point | 64 °C (closed cup) | ilo.orgdguv.desigmaaldrich.com |
| Density | 0.905 g/cm³ (at 20/50 °C) | wikipedia.orgchemicalbook.comdrugfuture.comilo.orgdguv.de |
Role in Acid-Catalyzed Reaction Systems
Pivalic acid plays a significant role as a co-catalyst or additive in various transition metal-catalyzed reactions, particularly those involving palladium and rhodium. Its ability to act as a proton shuttle and influence C-H bond activation pathways is central to its utility in these systems acs.orgnih.gov.
In palladium-catalyzed C-H functionalization reactions, pivalic acid is frequently employed as a co-catalyst. It has demonstrated efficacy in the direct arylation of unactivated arenes, such as benzene (B151609), and N-heterocycles sigmaaldrich.comresearchgate.net. Mechanistic studies suggest that the pivalate anion, formed from pivalic acid, is crucial for the palladation and C-H bond cleavage step. It lowers the transition state energy for C-H bond cleavage and acts as a catalytic proton shuttle, facilitating the transfer of a proton from the arene to a stoichiometric base acs.orgnih.gov. This role enhances the reactivity and yield of these arylation processes.
Furthermore, pivalic acid is utilized as a co-catalyst in rhodium-catalyzed transformations, such as the formation of α-branched amines. In these reactions, it assists in the C-H bond activation step, often proceeding through a concerted metallation-deprotonation mechanism rsc.org. Pivalic acid also serves as a beneficial additive in other catalytic processes, including carbonylative Suzuki reactions for the synthesis of biaryl ketones and in the cobalt-catalyzed cyclization of benzamides with alkynes to form isoquinolones sigmaaldrich.com.
Table 2: Pivalic Acid as a Co-catalyst/Additive in Catalysis
| Reaction Type | Role of Pivalic Acid | Catalytic System | Key Outcome/Function | Source(s) |
| C-H Functionalization | Co-catalyst | Palladium | Activation of C-H bonds, proton shuttle | wikipedia.orgsigmaaldrich.comresearchgate.net |
| Benzene Arylation | Co-catalyst, Proton Shuttle | Palladium | High-yielding direct metalation-arylation of benzene, lowers C-H cleavage energy | acs.orgnih.gov |
| α-Branched Amine Formation | Co-catalyst | Cp*Rh complexes | Assists C-H bond activation via concerted metallation-deprotonation | rsc.org |
| Carbonylative Suzuki Reaction | Additive | Palladium nanoparticles | Facilitates synthesis of biaryl ketones | sigmaaldrich.com |
| Benzamide Cyclization to Isoquinolones | Additive | Cobalt catalyst (with 8-aminoquinoline (B160924) ligand) | Facilitates synthesis of isoquinolones | sigmaaldrich.com |
Formation and Reactivity of Pivalic Acid Radicals
Pivalic acid and its derivatives can participate in radical chemistry, particularly in contexts involving pulse radiolysis or specific radical-generating reactions. Pivalic acid has been employed as a scavenger in studies of cloud water chemistry using pulse radiolysis rsc.org. In such investigations, the reactions of hydroxyl radicals (˙OH) with pivalic acid and its anionic form have been quantified.
The rate constants for the reaction of ˙OH with pivalic acid species are reported as follows:
Reaction with pivalate anion ((CH₃)₃CCO₂⁻): k = (7 ± 2) × 10⁸ dm³ mol⁻¹ s⁻¹ rsc.org
Reaction with pivalic acid ((CH₃)₃CCO₂H): k = 6.5 × 10⁸ dm³ mol⁻¹ s⁻¹ rsc.org
The radicals formed from pivalic acid, specifically those resulting from hydrogen abstraction from the methyl groups (˙CH₂(CH₃)₂CCO₂H), undergo recombination reactions. The measured rate constants for these radical-radical recombination processes are:
Recombination of two ˙CH₂(CH₃)₂CCO₂H radicals: k = (7 ± 1) × 10⁸ dm³ mol⁻¹ s⁻¹ rsc.org
Recombination of ˙CH₂(CH₃)₂CCO₂H and ˙CH₂(CH₃)₂CCO₂⁻ radicals: k = (7 ± 3) × 10⁸ dm³ mol⁻¹ s⁻¹ rsc.org
Recombination of two ˙CH₂(CH₃)₂CCO₂⁻ radicals: k = (3.7 ± 0.4) × 10⁸ dm³ mol⁻¹ s⁻¹ rsc.org
These kinetic data are crucial for understanding reaction mechanisms in environments where pivalic acid might be present as a buffer or scavenger.
Table 3: Pivalic Acid Radical Reaction Rate Constants
| Radical Species 1 | Radical Species 2 | Rate Constant (dm³ mol⁻¹ s⁻¹) | Reference |
| (CH₃)₃CCO₂⁻ | ˙OH | (7 ± 2) × 10⁸ | rsc.org |
| (CH₃)₃CCO₂H | ˙OH | 6.5 × 10⁸ | rsc.org |
| 2 ˙CH₂(CH₃)₂CCO₂H | - | (7 ± 1) × 10⁸ | rsc.org |
| ˙CH₂(CH₃)₂CCO₂H | ˙CH₂(CH₃)₂CCO₂⁻ | (7 ± 3) × 10⁸ | rsc.org |
| 2 ˙CH₂(CH₃)₂CCO₂⁻ | - | (3.7 ± 0.4) × 10⁸ | rsc.org |
Hydrolytic Stability of Pivalate Esters
A notable characteristic conferred by the pivaloyl group is the enhanced hydrolytic stability of its esters. Esters derived from pivalic acid are significantly more resistant to hydrolysis compared to those formed from most other common carboxylic acids wikipedia.orghmdb.ca. This increased stability is primarily attributed to the steric bulk of the tert-butyl group, which shields the ester carbonyl from nucleophilic attack by water or hydroxide (B78521) ions .
For instance, vinyl pivalate, a sterically hindered vinyl ester, demonstrates this property by resisting hydrolysis under acidic conditions, although it degrades more readily under basic conditions . Methyl pivalate is also recognized for its resistance to hydrolysis, requiring specific reagents like trimethylsilyl (B98337) iodide for efficient cleavage to pivalic acid wikipedia.org. The enhanced stability of polyvinyl pivalate is also noted in the context of material properties google.com. This resistance to hydrolysis makes pivalate esters valuable in applications where durability and controlled release are desired, such as in biomedical nanomaterials, where their stability minimizes premature degradation .
Table 4: Hydrolytic Stability of Pivalate Esters
| Ester Type | Relative Hydrolytic Stability | Conditions/Notes | Source(s) |
| Pivalate Esters (General) | Unusually resistant to hydrolysis | Compared to esters of most carboxylic acids | wikipedia.orghmdb.ca |
| Vinyl Pivalate | Resists hydrolysis in acidic media; degrades rapidly in basic conditions | Sterically hindered by the tert-butyl group adjacent to the ester carbonyl | |
| Methyl Pivalate | Resistant to hydrolysis | Can be hydrolyzed with specific reagents (e.g., trimethylsilyl iodide) | wikipedia.org |
| Polyvinyl Pivalate | Mentioned in context of resistance | Hydrolysis resistance is a key characteristic for material applications | google.com |
Compound List:
Pivalic acid
Pivalate esters
Vinyl pivalate
Methyl pivalate
Polyvinyl pivalate
Advanced Applications in Organic Synthesis
Pivalic Acid as a Co-catalyst in Transition-Metal Catalysis
Palladium-Catalyzed C-H Functionalization Reactions
Oxidative Cross-Coupling Reactions
Pivalic acid plays a significant role in palladium-catalyzed oxidative cross-coupling reactions, particularly in the direct arylation of unactivated arenes, such as benzene (B151609). In these reactions, pivalic acid often functions as a proton shuttle and a key component in the catalytic cycle, facilitating C–H bond activation. For instance, in the direct arylation of benzene with aryl bromides, a palladium-pivalic acid cocatalyst system has demonstrated unprecedented reactivity, enabling high-yielding reactions that were previously challenging researchgate.netnih.gov. Pivalic acid’s presence has been shown to lower the energy barrier for C–H bond cleavage researchgate.net.
Research has also highlighted its utility in C-H functionalization, such as the C-2 selective olefination of pyridines via palladium-catalyzed oxidative cross-coupling, where it improves reaction rates and selectivity researchgate.net. Furthermore, in the intramolecular oxidative coupling of 3-indolylarylketones, Pd(II)-catalysis in the presence of pivalic acid proved crucial for achieving the desired cyclization without the need for indole (B1671886) N-H protection researchgate.net.
Influence on Regiodivergent Synthetic Pathways
The ability of pivalic acid to influence the regioselectivity of reactions is a notable aspect of its utility. In some catalytic systems, the presence or absence of pivalic acid can dictate which constitutional isomer is preferentially formed, thereby enabling regiodivergent synthesis. For example, in an electrochemical synthesis involving the Ni-catalyzed [2+2+2] cyclotrimerization of alkynes, pivalic acid was found to be the key determinant in controlling the regiodivergence, allowing for selective access to different trisubstituted benzene rings oregonstate.edu. This control over regioselectivity is critical for synthesizing complex molecular architectures with precise structural arrangements.
Facilitation in Carbonylative Suzuki Coupling Reactions
Pivalic acid is instrumental in facilitating palladium-catalyzed carbonylative Suzuki coupling reactions, a method widely used for synthesizing biaryl ketones from aryl halides and arylboronic acids. Its addition is crucial for suppressing undesired direct Suzuki coupling, thereby enhancing the selectivity for carbonylation acs.orgorganic-chemistry.orgsigmaaldrich.comrsc.org. These reactions can be performed under mild, ambient conditions, often in a ligand-free system, utilizing in situ generated palladium nanoparticles acs.orgorganic-chemistry.org.
The use of pivalic acid in these protocols has led to high yields, with reports of up to 96% for biaryl ketones organic-chemistry.org. Moreover, the catalytic systems are often recyclable, with some demonstrating reusability up to nine times, contributing to the sustainability of the process organic-chemistry.org. The methodology also extends to the double carbonylation of diiodobenzenes, efficiently producing diketones, which are valuable intermediates in materials science organic-chemistry.orgrsc.org.
| Reaction Type | Substrates | Typical Yields | Catalyst System | Key Additive | Reusability |
| Carbonylative Suzuki Coupling | Aryl iodides + Arylboronic acids | Up to 96% | Pd nanoparticles (in situ generated) | Pivalic acid | Up to 9x |
| Double Carbonylation (Suzuki) | Diiodobenzenes + Arylboronic acids | Good | Pd nanoparticles (in situ generated) | Pivalic acid | Not specified |
Role in Cobalt-Catalyzed Cyclization Reactions
Pivalic acid also finds application in cobalt-catalyzed cyclization reactions. It acts as a co-catalyst in the synthesis of isoquinolone derivatives from benzamides and alkynes, often in conjunction with an 8-aminoquinoline (B160924) ligand sigmaaldrich.comrsc.orgrsc.orgiiserpune.ac.in. In these transformations, pivalic acid plays a dual role: it functions as a base to deprotonate C–H bonds, facilitating the initial C–H activation step, and it aids in the regeneration of the active cobalt(III) species from cobalt(I) intermediates, often with the evolution of hydrogen gas rsc.orgrsc.org.
Beyond isoquinolone synthesis, pivalic acid has been implicated in cobalt-catalyzed oxidative C–H functionalization reactions, such as the synthesis of 3-aminoisoquinoline derivatives from benzimidates or NH-benzaldimines with ynamides bohrium.com.
Mechanistic Understanding of Pivalic Acid's Catalytic Role (e.g., Concerted Metallation-Deprotonation)
A significant aspect of pivalic acid's utility lies in its mechanistic role, particularly in the Concerted Metallation-Deprotonation (CMD) pathway, which is prevalent in transition-metal-catalyzed C–H activation reactions researchgate.netresearchgate.netrsc.orgacs.orgresearchgate.netwikipedia.org. In the CMD mechanism, the cleavage of a C–H bond and the formation of a C–Metal bond occur simultaneously through a single transition state, without the transient formation of a metal hydride species. Pivalic acid, or its conjugate base, acts as a base to deprotonate the substrate, thereby facilitating this process wikipedia.org.
Computational studies have revealed that pivalic acid significantly lowers the activation energy for C–H bond activation via the CMD pathway compared to other mechanisms like σ-bond metathesis rsc.org. For example, in rhodium-catalyzed C–H activation, the presence of pivalic acid and sodium bicarbonate reduced the free energy barrier from 32.2 kcal mol⁻¹ to 23.9 kcal mol⁻¹ rsc.org. The pKa of the carboxylic acid additive, including pivalic acid, has been shown to correlate with the reaction rate, with an optimal pKa around 4.3 for certain C–H activation reactions acs.org. Pivalic acid's steric bulk and basicity also contribute to its effectiveness in promoting these transformations researchgate.net.
| Reaction Type / System | Conditions (without Pivalic Acid) | Conditions (with Pivalic Acid) | Barrier Reduction (kcal mol⁻¹) | Reference |
| Rh-catalyzed C–H activation (Phenyl(pyrrolidin-1-yl)methanone) | σ-bond metathesis, Barrier: 32.2 kcal mol⁻¹ | CMD, Barrier: 23.9 kcal mol⁻¹ (with NaHCO₃) | 8.3 | rsc.org |
| Direct Arylation of Benzene (Pd-catalyzed) | Lower reactivity, higher energy C-H bond cleavage | Lower energy C-H bond cleavage, acts as proton shuttle | Not quantified | researchgate.net |
| Direct Arylation of 1,3-Benzodioxoles (Pd-catalyzed) | Lower yields, higher catalyst loading | Higher yields (>80%), lower catalyst loading (0.05-1 mol%) | Not quantified | researchgate.net |
Applications in Asymmetric Synthesis
Pivalic acid also plays a crucial role in asymmetric synthesis, particularly in enhancing the enantioselectivity of chiral hydrogenation reactions.
Enhancement of Optical Yields in Chiral Hydrogenation Reactions
In the heterogeneous asymmetric hydrogenation of ketones over modified metal catalysts, such as tartaric acid-NaBr-modified Raney nickel, the presence of carboxylic acids is indispensable for achieving high optical yields researchgate.net. Pivalic acid, in particular, has demonstrated significant efficacy in this regard. The highest optical yield reported for the hydrogenation of 3,3-dimethyl-2-butanone over such a catalyst system was 74% enantiomeric excess (ee) when pivalic acid was present researchgate.net.
The bulky nature of pivalic acid can lead to improved enantioselectivities in the hydrogenation of 2-alkanones, with some studies reporting up to 85% ee researchgate.net. It is believed that pivalic acid, along with the chiral modifier (e.g., tartaric acid), forms associative complexes with the substrate, influencing the stereochemical outcome of the hydrogenation process. The precise interaction and role of pivalic acid in these chiral environments are key to achieving high levels of enantiocontrol.
| Substrate | Catalyst System | Chiral Modifier | Additive | Max Optical Yield (ee) | Reference |
| 3,3-dimethyl-2-butanone | Raney Nickel | (R,R)-Tartaric acid + NaBr | Pivalic acid | 74% | researchgate.net |
| 2-alkanones | Raney Nickel | Tartaric acid | Pivalic acid | Up to 85% | researchgate.net |
| Methyl acetoacetate | Raney Nickel (T-1 RNi) | Not specified | Not specified | 61.6% | researchgate.net |
: Integration into Complex Molecular Synthesis
Extensive literature searches were conducted to identify the applications of Pevalic acid in advanced organic synthesis, specifically its integration into complex molecular synthesis. The available scientific data indicates that this compound, a metabolite isolated from Penicillium valiabile, has been characterized and its biological activities have been studied oup.comtandfonline.com. While its chemical structure has been elucidated and some chemical derivatizations have been reported, such as treatment with ethereal diazomethane (B1218177) to form a monomethyl ester oup.com, there is no documented evidence in the reviewed literature of this compound being employed as a building block, reagent, catalyst, or ligand in the synthesis of complex organic molecules. Consequently, detailed research findings and data tables illustrating its integration into complex molecular synthesis cannot be presented for this compound.
It is important to note that Pivalic acid (2,2-dimethylpropanoic acid) is a distinct chemical compound with numerous applications in organic synthesis, including its use as a protecting group and a co-catalyst in various cross-coupling reactions smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.com. However, these applications are specific to Pivalic acid and are not associated with this compound.
Compound List:
this compound
Pivalic acid
Synthesis and Chemical Studies of Pivalic Acid Derivatives
Preparation of Hydroxypivalic Acid Esters through Esterification and Transesterification
Hydroxypivalic acid (CAS 4835-90-9) is a key intermediate used in the synthesis of various polymers and coatings, contributing to solubility, adhesion, and crosslinking properties atamanchemicals.com. The preparation of its esters often involves esterification and transesterification reactions, leveraging the reactivity of the hydroxyl and carboxyl groups.
A common method for preparing hydroxypivalic acid esters involves a two-stage process. Initially, hydroxypivalic acid and neopentyl glycol are reacted, often in the presence of an acid catalyst stronger than hydroxypivalic acid, to promote esterification. The resulting mixture, containing hydroxypivalic acid esters and their precursors, is then subjected to transesterification with a desired alcohol (R-OH) in the presence of a strong base. This process allows for the exchange of alkoxy groups, yielding the target hydroxypivalic acid esters, which are subsequently isolated, typically by distillation atamanchemicals.comgoogle.com.
Table 5.1.1: General Process for Hydroxypivalic Acid Ester Synthesis
| Step | Reaction Type | Reactants/Components | Catalyst/Conditions | Product Type |
| 1 | Esterification | Hydroxypivalic acid, Neopentyl glycol, Esters of II and III | Acid catalyst (stronger than hydroxypivalic acid) | Intermediate esters |
| 2 | Transesterification | Intermediate mixture, Alcohol (R-OH) | Strong base | Hydroxypivalic acid esters (Formula I) |
| Isolation | Purification | Reaction mixture | Distillation | Purified Hydroxypivalic acid esters |
Hydroxypivalic acid itself exhibits high reactivity in both esterification and transesterification reactions, which is advantageous for efficient synthesis atamanchemicals.com. These reactions are fundamental in organic synthesis, enabling the formation of ester compounds used across various industries allen.in.
Synthesis and Structural Characterization of Organometallic Carboxylates (e.g., Organotin(IV) Derivatives)
Pivalic acid derivatives are extensively used in the synthesis of organometallic compounds, particularly organotin(IV) carboxylates. These complexes have garnered interest for their diverse potential applications, including medicinal chemistry and material science semanticscholar.orgresearchgate.netnih.govbsmiab.org.
The synthesis of organotin(IV) carboxylates typically involves the reaction of organotin halides or other organotin precursors with alkali metal pivalates or pivalic acid itself. For instance, butyltin(IV) carboxylate compounds can be prepared by reacting butyltrichlorotin(IV) with potassium pivalate (B1233124) nih.gov. These synthesized complexes are then characterized using a suite of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR), Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). X-ray crystallography is often employed to elucidate the precise molecular structure and coordination modes of the carboxylate ligands around the tin center researchgate.netnih.govbsmiab.orgdntb.gov.ua.
Table 5.2.1: Synthesis and Characterization of Organotin(IV) Pivalates
| Organotin Precursor | Pivalate Source | Reaction Conditions (General) | Characterization Techniques | Notes |
| Butyltrichlorotin(IV) | Potassium pivalate | Reaction in a suitable solvent | ¹H, ¹³C, ¹¹⁹Sn NMR, FTIR, MS, Elemental Analysis | Synthesis of butyltin(IV) pivalate compounds reported for the first time; complexes are relatively air and moisture stable nih.gov. |
| Organotin Halides | Pivalic Acid/Salts | Metathesis reactions, reaction with carboxylate salts | NMR (¹H, ¹³C, ¹¹⁹Sn), FTIR, MS, X-ray Crystallography | Carboxylate coordination modes vary; structures can be monomeric or polymeric nih.govbsmiab.orgdntb.gov.ua. |
| Tin(IV) precursors | Pivalic Acid | Reaction with pivalic acid | X-ray diffraction analysis | Polynuclear pivalate complexes of ZrCl₄ with pivalic acid characterized researcher.life. |
In FTIR spectra, the characteristic stretching vibrations of the carboxylate group (C=O) coordinated to the tin atom typically appear in the range of 1597-1706 cm⁻¹ bsmiab.org. The structural diversity of these organotin(IV) pivalates, with varied coordination geometries and ligand arrangements, contributes to their wide spectrum of potential biological and chemical activities bsmiab.org.
Utility in Radiochemical Synthesis for Specialized Molecular Probes
Pivalic acid derivatives have found significant utility in radiochemical synthesis, particularly in the development of specialized molecular probes for diagnostic imaging and therapeutic applications. The ability to incorporate radioisotopes into molecules designed to target specific biological processes or tissues is crucial in modern nuclear medicine and molecular imaging sigmaaldrich.comsigmaaldrich.comacs.org.
Research has demonstrated the use of pivalic acid derivatives in the synthesis of novel radioiodinated pharmaceuticals for hypoxia imaging. These compounds are designed to target hypoxic microenvironments, which are characteristic of many aggressive tumors sigmaaldrich.comsigmaaldrich.commdpi.com. The synthesis often involves radioiodination procedures, such as nucleophilic substitution or radioiodide exchange reactions, where pivalic acid or its derivatives can play a role in optimizing product formation and radiochemical yields (RCY) mdpi.com. For example, pivalic acid has been investigated for its influence on the efficiency of radioiodine labeling reactions, contributing to the development of tracers like [¹³¹I]I-EOE-TPZ for hypoxia imaging mdpi.com.
Table 5.3.1: Pivalic Acid Derivatives in Radiochemical Synthesis
| Derivative Type | Radioisotope Used | Target Application/Mechanism | Key Role of Pivalic Acid Derivative | Reference |
| Radioiodinated pharmaceuticals | ¹³¹I, ¹²⁵I | Hypoxia imaging, diagnostic/therapeutic management of hypoxia | Synthesis of novel radioiodinated pharmaceuticals for imaging | sigmaaldrich.comsigmaaldrich.commdpi.com |
| Tirapazamine (TPZ) analogues | ¹³¹I | Hypoxia imaging, radiosensitization of hypoxic tissues | Influence on product formation and radiochemical yields (RCY) | mdpi.com |
| Various probes | ¹³¹I, ¹²⁵I, ¹⁸F | Biological research, diagnostic imaging, radiotherapy | Precursors for labeling, influencing reaction outcomes | acs.org |
These applications highlight pivalic acid's importance as a functional group that can be readily incorporated into molecules designed for specific biological targeting and imaging, contributing to advancements in theranostics and molecular medicine sigmaaldrich.comsigmaaldrich.com.
Compound List:
Pivalic Acid
Hydroxypivalic Acid
Neopentyl Glycol
Organotin(IV) Carboxylates
Butyltin(IV) Carboxylates
Silver(I) Pivalate
Calcium Pivalate
Tirapazamine (TPZ)
[¹³¹I]I-EOE-TPZ
[¹³¹I]I-EOE-TPZMO
Potassium Pivalate
Analytical Methodologies and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei.
Application as an Internal Chemical Shift Standard in Aqueous Media
Based on the available research snippets, there is no documented evidence or indication that Pevalic acid is utilized as an internal chemical shift standard in aqueous media for NMR spectroscopy. tandfonline.com
Detailed Analysis of 1H and 13C NMR Spectral Data
Detailed analysis of the 1H and 13C NMR spectral data for this compound is crucial for structural elucidation. While the original research states that its 1H and 13C NMR spectral data are summarized in Table I tandfonline.com, the complete spectral data and assignments are not fully accessible within the provided search snippets. However, partial structural information derived from NMR studies suggests the presence of a CHOH- CHOH-C=CH fragment within the molecule tandfonline.com. Comprehensive spectral assignments, including specific chemical shifts, coupling constants, and integration values for 1H NMR, as well as precise chemical shifts for 13C NMR, are not detailed here due to the limitations of the available information.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. This compound exhibits characteristic IR absorption bands that are indicative of its chemical structure.
Table 1: Key Infrared Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Typical Assignment |
| 3240 | O-H stretching (likely from a hydroxyl or carboxyl group) |
| 1730, 1718 | C=O stretching (carbonyl group, possibly ester or carboxylic acid) |
| 1640 | C=C stretching |
| 1580 | C=C stretching (potentially conjugated or aromatic) |
| 1390 | C-H bending or C-O stretching |
| 960 | C=C-H bending (often indicative of trans configuration) |
| 830 | C-H out-of-plane bending (common in substituted aromatic rings) |
These absorption bands suggest the presence of hydroxyl, carbonyl, and alkene functionalities within the this compound molecule tandfonline.com.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, particularly those involving chromophores such as conjugated systems or aromatic rings. This compound displays specific absorption maxima in the UV-Vis spectrum.
Table 2: Ultraviolet-Visible Absorption Maxima of this compound
| Wavelength (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) |
| 272 | 23,000 |
| 350 | 160 |
The presence of absorption bands at 272 nm with a high extinction coefficient (23,000) and a weaker band at 350 nm (160) suggests the presence of a chromophoric system, likely involving conjugation or aromaticity, within the this compound structure tandfonline.com.
Mass Spectrometric (MS) Characterization
Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. For this compound, its molecular formula was confirmed through the analysis of its derivatives. Specifically, the molecular ion peaks of its monomethyl ester (m/z 198) and diacetyl monomethyl ester (m/z 282) were observed in their Electron Ionization Mass Spectrometry (EI-MS) spectra, supporting its structural identification tandfonline.com.
Advanced Purification and Purity Assessment Techniques
Ensuring the purity of isolated compounds is critical for accurate characterization. This compound was purified using chromatographic methods and assessed for purity through physical properties.
The purification process involved chromatography on a Sephadex LH-20 column using methanol (B129727) as the eluent. Following chromatographic separation, this compound was crystallized from a chloroform-methanol mixture, yielding yellow needles tandfonline.com.
Purity assessment was further supported by physical constants:
Melting Point: 172-174 °C tandfonline.com
Optical Rotation: [α]D4 +46° (c=0.5, MeOH) tandfonline.com
These parameters serve as indicators of the compound's purity and stereochemical integrity.
Rectification Methods for Ultrapure Pivalic Acid Production
Rectification, a sophisticated form of distillation, has emerged as a highly effective method for producing ultrapure pivalic acid (PVA). Experimental studies have demonstrated that multistep rectification can yield PVA with exceptional purity levels. One such method has successfully prepared ultrapure PVA with a purity of 99.993% tandfonline.comresearchgate.netscispace.com. This process is characterized by its relative convenience and significantly faster operational speed compared to traditional zone refining techniques tandfonline.comresearchgate.netscispace.comresearchgate.net.
Typical operational parameters for achieving this high purity through rectification include maintaining a head pressure of approximately 1 kPa , a reboiler temperature of 85°C , a head vapor temperature of 55°C , and a condenser temperature of 36.5°C , with a reflux ratio set at 6:1 tandfonline.comresearchgate.net. The rate of production using this method has been reported at 250 mL per week tandfonline.comresearchgate.net. The purity of the pivalic acid obtained through rectification is often determined by measuring its solidification temperature curve using an inner sheath method. Ultrapure pivalic acid prepared via this process exhibits a precise freezing point of 35.912 ± 0.001°C tandfonline.comresearchgate.net.
Table 1: Operational Parameters and Purity Achieved via Rectification
| Parameter | Value |
| Achieved Purity | 99.993% |
| Production Rate | 250 mL/week |
| Head Pressure | ~1 kPa |
| Reboiler Temperature | 85°C |
| Head Vapor Temperature | 55°C |
| Condenser Temperature | 36.5°C |
| Reflux Ratio | 6:1 |
| Purity Determination | Freezing point (35.912 ± 0.001°C) |
Comparative Analysis with Traditional Zone Refining Methods
Zone refining is a classical technique for purifying solids that melt without decomposition. While it can achieve very high purity levels for various substances, its application to pivalic acid presents a distinct contrast when compared to rectification. Studies have reported achieving even higher purity levels, such as 99.9996% , through zone refining researchgate.net. However, this level of purity is typically attained after a considerable number of passes (e.g., 30 passes in the first stage and 40 passes in a second stage) and can take over 100 days researchgate.net.
Table 2: Comparative Performance: Rectification vs. Zone Refining for Pivalic Acid
| Feature | Rectification Method | Zone Refining Method |
| Achieved Purity | 99.993% | Up to 99.9996% (with extensive passes) |
| Production Rate/Speed | Faster, more convenient (250 mL/week) | Slower, time-consuming (e.g., >100 days for high purity) |
| Number of Passes/Steps | Multistep rectifications | Multiple passes required (e.g., 70 passes for high purity) |
| Overall Efficiency | Higher output, more practical for routine production. | Lower output, less effective with lower output for achieving high purity in a reasonable timeframe. |
| Purity Determination | Freezing point measurement | Melting curves used as criteria for purity determination. |
| Comparison Statement | More convenient and much faster | Time consuming and less effective with lower output. |
Computational and Theoretical Studies
Molecular Modeling and Quantum Chemical Calculations
The molecular structure and properties of pivalic acid have been effectively investigated using computational modeling, particularly through quantum chemical calculations. Density Functional Theory (DFT) has been a prominent method for these studies, offering a balance of accuracy and computational efficiency.
Researchers have employed various DFT functionals, such as B3LYP, PBE, PBE0, and BP86, to optimize the geometry of the pivalic acid molecule. researchgate.net These calculations are typically paired with robust basis sets, like the correlation-consistent triple-ζ valence (cc-pVTZ) basis set for oxygen, carbon, and hydrogen atoms, to ensure a precise description of the electronic structure. researchgate.net According to these DFT computations, the pivalic acid molecule possesses an equilibrium structure with C_s symmetry. researchgate.net Such theoretical investigations are crucial for understanding the gas-phase behavior of pivalic acid, which is valuable for modeling chemical reactions involving its derivatives, such as metal pivalates used in chemical vapor deposition (CVD). researchgate.net
| Method | Functional(s) | Basis Set | Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, PBE, PBE0, BP86 | cc-pVTZ | Geometry Optimization, IR Spectrum Calculation |
| Coupled Cluster (CCSD(T)) | N/A | N/A | Single-point energy calculations for reaction pathways |
Investigation of Reaction Mechanisms and Energetic Profiles
Computational studies have provided significant insights into the mechanisms and energy landscapes of reactions involving pivalic acid. A notable example is its reaction with sulfur trioxide (SO₃) to form pivalic sulfuric anhydride (B1165640). acs.orgumn.edunih.govresearchgate.net
The reaction between pivalic acid and SO₃ in the gas phase has been computationally identified as a pericyclic process. acs.orgumn.edunih.gov This type of reaction involves a concerted reorganization of electrons through a cyclic transition state. msu.edu Specifically, the analysis indicates that the formation of pivalic sulfuric anhydride is best described as a pericyclic reaction that is coupled with a 60° rotation of the molecule's t-butyl group. acs.orgnih.govresearchgate.net
Computational analysis of the pivalic acid and SO₃ reaction reveals two potential pathways for product formation: a sequential (two-step) and a concerted (one-step) pathway. acs.orgnih.govresearchgate.net
Sequential Pathway : This two-step process first involves an internal rotation of the t-butyl group, which must overcome a small energy barrier of 0.11 kcal/mol. acs.orgumn.edunih.govresearchgate.net This rotation is followed by the pericyclic reaction that connects the two reactant molecules. acs.orgnih.govresearchgate.net
Concerted Pathway : In this one-step mechanism, the internal rotation and the pericyclic reaction occur simultaneously. acs.orgnih.govresearchgate.net This pathway proceeds through a second-order saddle point and is considered the most energetically favorable route. acs.orgnih.gov The zero-point corrected energy at this saddle point is calculated to be 0.16 kcal/mol below that of the initial pivalic acid–SO₃ precursor complex, indicating a negative activation barrier. acs.orgnih.govresearchgate.net This represents one of the lowest known barriers for a reaction between SO₃ and a carboxylic acid. illinois.edu
| Pathway | Feature | Calculated Energy Value (kcal/mol) |
|---|---|---|
| Sequential | Barrier for t-butyl group rotation | 0.11 |
| Concerted | Energy of saddle point relative to precursor complex | -0.16 |
| Sequential | Energy of transition state relative to precursor complex (CCSD(T)) | -0.52 |
Further computational work has explored how the intrinsic properties of different carboxylic acids influence the energetics of their reaction with SO₃. acs.orgnih.govresearchgate.net By comparing pivalic acid with other acids like acetic acid and trifluoroacetic acid, these studies have demonstrated that the basicity of the carbonyl oxygen, rather than the acidity of the carboxylic proton, is the primary driving factor for the reaction. acs.orgnih.govresearchgate.net A more basic carbonyl oxygen facilitates the interaction with the electrophilic SO₃ molecule, lowering the reaction barrier.
Spectroscopic Property Simulations and Theoretical Vibrational Assignments
Theoretical calculations have been instrumental in interpreting the experimental spectroscopic data of pivalic acid. DFT methods have been successfully used to simulate the infrared (IR) spectrum of the pivalic acid monomer. researchgate.net
The calculated vibrational frequencies and the assignment of vibrational modes show satisfactory agreement with experimental IR spectra. researchgate.net The assignment of these modes is often complex and is aided by techniques such as Potential Energy Distribution (PED) analysis, which helps to characterize the nature of each vibration. researchgate.net This synergy between computational simulation and experimental measurement allows for a more confident and detailed assignment of the spectroscopic features of pivalic acid. researchgate.net
Biological Interactions and Environmental Fate Non Clinical Focus
Natural Occurrence and Putative Biosynthesis
Pevalic acid, also known as pivalic acid or 2,2-dimethylpropanoic acid, is a branched-chain carboxylic acid. While it is widely synthesized for industrial applications, it also occurs naturally as a metabolite in various organisms, from fungi to plants.
This compound has been identified as a secondary metabolite produced by the fungus Penicillium valiabile. In a study focused on plant growth regulators from fungi, researchers isolated a compound from the culture filtrate of P. valiabile that interfered with the anti-senescence action of kinetin (B1673648) on oat leaf segments. This active substance was identified as a new metabolite and named this compound.
The isolation process involved culturing the fungus, treating the culture filtrate with active charcoal, and then extracting the charcoal with acetone. The resulting extract was purified using column chromatography to yield this compound as yellow needles. The yield was approximately 30 mg per liter of the culture medium.
The natural occurrence of this compound is not limited to fungi. It has also been reported in the plant species Nicotiana tabacum (tobacco) and Spondias mombin. nih.gov Additionally, it has been detected in the bacterium Streptomyces avermitilis, a microorganism known for producing a wide array of secondary metabolites, including the antiparasitic agent avermectin (B7782182). nih.govnih.gov
In S. avermitilis, this compound serves as a starter unit in a biosynthetic pathway. nih.gov It is incorporated into fatty acids, leading to the formation of tert-butyl fatty acids. Furthermore, it can be transformed into isobutyric acid and 2-methylbutyric acid, which are precursors for other branched-chain fatty acids. nih.gov this compound is also incorporated into the structure of the antibiotic avermectin produced by this bacterium. nih.gov
This compound has both significant anthropogenic and natural origins. Industrially, it is produced on a large scale through the hydrocarboxylation of isobutene, a process known as the Koch reaction. wikipedia.org It is also a byproduct of the production of semi-synthetic penicillins. wikipedia.org This widespread industrial production and use in various applications, such as in polymers, esters, and agricultural chemicals, contribute to its presence in the environment as a xenobiotic compound.
However, the detection of this compound in diverse natural sources, including fungi like Penicillium valiabile and various plants and bacteria, often in environments with no apparent industrial contamination, strongly supports its natural origin. nih.govasm.org The biosynthesis in these organisms indicates that pathways for its production are a part of natural metabolic processes. Therefore, the presence of this compound in any given environmental sample could be of either natural or anthropogenic origin, or a mixture of both. Distinguishing between these sources can be challenging and may require isotopic analysis or contextual environmental data.
Microbial Degradation and Biotransformation Pathways
Despite the chemical stability conferred by its quaternary alpha-carbon, this compound is biodegradable under certain conditions, particularly in anaerobic environments.
The anaerobic degradation of this compound has been demonstrated through the isolation of several facultative denitrifying bacterial strains that can use it as their sole source of carbon and energy. asm.orgnih.govasm.org These bacteria completely mineralize the compound to carbon dioxide under anoxic conditions with nitrate (B79036) as the electron acceptor. asm.orgnih.govasm.org
Several key bacterial genera capable of this process have been identified:
Zoogloea resiniphila : Strains of this bacterium have been isolated for their ability to degrade this compound. asm.orgnih.gov
Thauera : Species of Thauera, such as Thauera humireducens strain PIV-1, are prominent in the anaerobic degradation of pivalate (B1233124). asm.orgnih.govnih.gov
Herbaspirillum : Bacteria closely related to this genus have also been shown to metabolize this compound. asm.orgnih.gov
Other bacteria, including some from the Comamonadaceae family and a nitrate-reducing bacterium related to Moraxella osloensis, have also been isolated for their pivalate-degrading capabilities. asm.orgnih.gov This indicates that the ability to break down this compound is distributed across different bacterial groups.
Bacterial Strains Involved in Anaerobic this compound Degradation
| Genus/Group | Example Strain(s) | Metabolic Condition | Key Finding |
|---|---|---|---|
| Zoogloea | Z. resiniphila PIV-3A2w, PIV-3A2y, etc. | Denitrifying (Anaerobic) | Capable of complete mineralization of pivalic acid. asm.orgnih.gov |
| Thauera | T. humireducens PIV-1 | Denitrifying (Anaerobic) | Degradation pathway involves carbon skeleton rearrangement. asm.orgnih.gov |
| Herbaspirillum | Strain PIV-34-1 | Denitrifying (Anaerobic) | Proposed alternative degradation pathway via methyl group oxidation. asm.orgethz.ch |
| Comamonadaceae | Not specified | Denitrifying (Anaerobic) | Isolated on pivalic acid as sole carbon source. asm.orgnih.gov |
| Moraxella | Affiliated with M. osloensis | Nitrate-reducing (Anaerobic) | Isolated on pivalic acid as sole carbon source. nih.gov |
Research into the microbial degradation of this compound has elucidated key steps in its catabolic pathway, particularly in the denitrifying bacterium Thauera humireducens strain PIV-1. nih.gov The degradation is initiated by the activation of pivalate to its coenzyme A (CoA) thioester, pivalyl-CoA. nih.gov This reaction is catalyzed by a pivalate-CoA ligase . nih.gov
Due to the stable quaternary carbon atom, a direct oxidative attack is difficult. Instead, the bacterium employs a carbon skeleton rearrangement. The key enzymatic step involves an adenosylcobalamin-dependent pivalyl-CoA mutase , which isomerizes pivalyl-CoA to isovaleryl-CoA. nih.gov
From isovaleryl-CoA, the pathway proceeds through steps analogous to the catabolism of the amino acid leucine (B10760876). nih.gov This includes carboxylation to 3-methylglutaconyl-CoA and subsequent cleavage of 3-hydroxy-3-methylglutaryl-CoA to yield acetyl-CoA and acetoacetate, which can then enter central metabolic pathways. nih.gov
An alternative pathway has been proposed for a strain related to Herbaspirillum. This pathway may involve an initial anaerobic oxidation of one of the methyl groups, leading to dimethylmalonate (B8719724) as an intermediate. asm.orgethz.ch
Key Intermediates and Enzymes in this compound Catabolism
| Step | Intermediate Compound | Enzyme | Description |
|---|---|---|---|
| 1. Activation | Pivalyl-CoA | Pivalate-CoA ligase | This compound is activated by attachment to Coenzyme A. nih.gov |
| 2. Isomerization | Isovaleryl-CoA | Pivalyl-CoA mutase | The carbon skeleton is rearranged to overcome the quaternary carbon. nih.gov |
| 3. Subsequent Degradation | 3-Methylglutaconyl-CoA, Acetyl-CoA, Acetoacetate | Various (similar to leucine degradation enzymes) | The rearranged molecule is broken down into central metabolites. nih.gov |
| Alternative Pathway | Dimethylmalonate | Not fully characterized | Proposed pathway in Herbaspirillum-related strains involving methyl group oxidation. asm.orgethz.ch |
Broader Biological Activities (Non-Clinical In Vitro and Plant Studies)
Leaf senescence is a critical final stage of leaf development, controlled by a complex network of plant hormones and environmental cues. nih.gov This process involves the degradation of macromolecules like chlorophyll (B73375) and proteins, allowing the plant to reallocate nutrients to growing tissues. nih.govmdpi.com Factors such as light, perceived by photoreceptors like phytochrome (B1172217) B, play a significant role in regulating the initiation of senescence by controlling the activity of phytochrome interacting factors (PIFs). mdpi.com While various chemicals, including metal chelators, have been shown to inhibit the senescence of detached oat (Avena) leaves, specific studies directly detailing the effects of pivalic acid on this process are not prominent in the available research. nih.gov Plant growth regulators are known to be used to manage stem elongation and other traits in oats, but this typically involves compounds that interfere with gibberellin biosynthesis or release ethylene. journal.fi
| Derivative Class | Test Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Pipemidic acid derivatives | Proteus mirabilis | 0.98–7.81 µg/ml | nih.govresearchgate.net |
| Pipemidic acid derivatives | Salmonella typhimurium | 0.98–7.81 µg/ml | nih.govresearchgate.net |
| Pipemidic acid derivatives | Escherichia coli | 0.98–3.91 µg/ml | nih.govresearchgate.net |
| Pyrazole derivatives | Candida albicans | Inhibitory effects noted | nih.gov |
| Pyrazole derivatives | Candida parapsilosis | Some inhibitory effects | nih.gov |
Compounds derived from pivalic acid have emerged as potent inhibitors of alkaline phosphatase (AP), an enzyme involved in various physiological processes. nih.govsemanticscholar.org A series of pyrazolo-oxothiazolidine derivatives, for example, demonstrated extremely strong inhibitory activity against calf intestinal alkaline phosphatase (CIAP). nih.gov Several of these compounds exhibited IC₅₀ values significantly lower than the standard reference, monopotassium phosphate (B84403) (KH₂PO₄), with one compound being 116-fold more active. nih.gov Kinetic studies revealed that the most potent of these compounds acts as a non-competitive inhibitor. nih.gov Other studies on different classes of derivatives, such as those based on 4-quinolones, also showed excellent inhibitory potential against tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). nih.gov The structure-activity relationship analyses indicate that the specific arrangement of functional groups on the derivative scaffold is crucial for achieving high inhibitory potency. rsc.org
| Derivative Class | Enzyme Target | IC₅₀ Value Range (µM) | Comparison to Standard (KH₂PO₄ IC₅₀ = 5.242 µM) | Reference |
|---|---|---|---|---|
| Pyrazolo-oxothiazolidines | Calf Intestinal AP (CIAP) | 0.045–2.987 | Significantly more potent | nih.gov |
| 4-Quinolone derivatives | Tissue Non-specific AP (TNAP) | 1.34–44.80 | Variable potency | nih.gov |
| 4-Quinolone derivatives | Intestinal AP (IAP) | 1.06–192.10 | Variable potency | nih.gov |
| Aurone derivatives | Alkaline Phosphatase (AP) | 1.055–2.326 | More potent than standard (KH₂PO₄ IC₅₀ = 2.80 µM) | rsc.org |
Environmental Transport and Analytical Assessment
The environmental transport of pivalic acid is governed by its physicochemical properties. With a Henry's Law constant of 2.78 x 10⁻⁶ atm-cu m/mol, pivalic acid is expected to volatilize from water surfaces. nih.gov The estimated volatilization half-lives for a model river and a model lake are 13 days and 100 days, respectively. nih.gov Based on its estimated soil adsorption coefficient (Koc), pivalic acid is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov Furthermore, bioconcentration in aquatic organisms is predicted to be low, as suggested by bioconcentration factor (BCF) values of less than 2.3. nih.gov While several screening studies indicate that biodegradation can occur, it typically requires acclimated microbial systems. nih.gov The assessment of environmental risk for chemicals during transport is a complex process that involves modeling potential leakage scenarios and evaluating the vulnerability of the surrounding environment. mdpi.com
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Henry's Law Constant | 2.78 x 10⁻⁶ atm-m³/mol | Expected to volatilize from water. | nih.gov |
| Volatilization Half-Life (River) | ~13 days | Moderate persistence in moving water before volatilizing. | nih.gov |
| Volatilization Half-Life (Lake) | ~100 days | Longer persistence in still water before volatilizing. | nih.gov |
| Bioconcentration Factor (BCF) | <2.3 | Low potential for accumulation in aquatic organisms. | nih.gov |
| Adsorption to Sediment | Not expected | Likely to remain in the water column. | nih.gov |
Detection in Environmental Effluents
Pivalic acid, a xenobiotic compound, can be introduced into the environment through various industrial processes. It may be present in environmental samples as a contaminant originating from plastics. google.com Furthermore, it can be formed in vivo from the metabolism of certain drugs containing pivaloyl ester residues. google.com The production of β-lactam antibiotics, such as ampicillin (B1664943) and amoxicillin, can also lead to the presence of pivalic acid in industrial effluents, where it is often found in spent reaction mixtures.
The detection and quantification of pivalic acid in environmental effluents present an analytical challenge due to its structural similarity to other short-chain fatty acids. For instance, in chromatographic analyses, pivalic acid can interfere with the measurement of compounds like 2-Methylbutyric acid if not properly separated. google.com To overcome this, specific analytical methods have been developed. These methods often involve mass spectrometry, where daughter ions that are not formed by pivalic acid are used for the detection of other target analytes. google.com
While direct, routine monitoring of pivalic acid in general environmental effluents is not widely documented, its presence in specific industrial waste streams has necessitated the development of targeted analytical approaches. For example, in the pharmaceutical industry, detailed analyses of fractions containing pivalic acid are performed to handle impurities.
Analytical techniques for the determination of carboxylic acids in environmental matrices are often applicable to pivalic acid. These methods typically involve sample purification procedures to remove interfering matrix components, ensuring that errors from co-eluting peaks are minimized and that the recovery of the target analytes is quantitative and reproducible.
Role as a Buffer and Scavenger in Cloud Water Chemistry Research
In the field of atmospheric science, pivalic acid serves a dual function as both a buffer and a scavenger of hydroxyl radicals (•OH) in studies of cloud water chemistry. google.comnih.govmerckmillipore.com This application is particularly valuable for investigating the reactions of transition-metal ions in simulated cloud water environments. nih.govmerckmillipore.com
The use of pivalic acid offers distinct advantages over commonly used phosphate buffers. Phosphate buffers can form strong complexes with transition-metal ions, which can significantly affect reaction kinetics and limit the concentration of these ions to very low levels due to low solubility products. nih.govmerckmillipore.com In contrast, pivalic acid allows for a substantial increase in the concentration of ions like Cu(II), typically by a factor of 340, while exhibiting better buffer characteristics and reduced complex formation. google.comnih.govmerckmillipore.com
As a scavenger of hydroxyl radicals, the efficiency of pivalic acid is comparable to that of tert-butyl alcohol, a standard scavenger for •OH. google.comnih.gov Pivalic acid's structure, with all its abstractable hydrogen atoms being chemically equivalent, results in a single product from H-abstraction, simplifying the study of reaction mechanisms. nih.gov The rate constants for the reaction of •OH with both pivalic acid and its conjugate base have been determined, providing crucial data for kinetic modeling of cloud water chemistry. google.com
The following table summarizes the rate constants for the reaction of hydroxyl radicals with pivalic acid and the subsequent recombination of pivalic acid radicals, as determined in N₂O-saturated solutions. google.com
| Reaction | Rate Constant (dm³ mol⁻¹ s⁻¹) |
| (CH₃)₃CCO₂⁻ + •OH | (7 ± 2) × 10⁸ |
| (CH₃)₃CCO₂H + •OH | 6.5 × 10⁸ |
| 2 •CH₂(CH₃)₂CCO₂H | (7 ± 1) × 10⁸ |
| •CH₂(CH₃)₂CCO₂H + •CH₂(CH₃)₂CCO₂⁻ | (7 ± 3) × 10⁸ |
| 2 •CH₂(CH₃)₂CCO₂⁻ | (3.7 ± 0.4) × 10⁸ |
This interactive data table is based on research findings from studies on cloud water chemistry. google.com
Development of Capillary Electrophoretic Methods for Environmental Contaminant Analysis
Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), has emerged as a powerful technique for the analysis of low molecular weight carboxylic acids, including pivalic acid, in various matrices. stanford.edunih.gov This method offers high separation efficiency, short analysis times, and low sample and reagent consumption. ceu.es
For carboxylic acids like pivalic acid that lack a strong chromophore, indirect UV detection is a commonly employed technique in CZE. nih.govresearchgate.net This involves adding a chromophore to the background electrolyte, allowing for the detection of the analyte as a decrease in absorbance. Another approach is conductivity detection, which is well-suited for strongly charged species like carboxylate anions and offers the advantage of a direct relationship between retention time and peak area, enabling accurate quantification with an internal standard without individual calibration for each component. stanford.edu
The development of a CZE method for pivalic acid analysis in environmental samples would involve the optimization of several key parameters:
Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical for achieving good separation. For instance, a BGE containing 20mM 2,3-pyrazine dicarboxylic acid, 65mM tricine, 2mM BaCl₂, 0.5mM cetyltrimethylammonium bromide, and 2M urea (B33335) at a pH of 8.06 has been used for the simultaneous determination of various inorganic and organic acids. nih.gov
Control of Electroosmotic Flow (EOF): Additives like cetyltrimethylammonium bromide (CTAB) or tetradecyltrimethylammonium bromide (TTAB) can be used to control or reverse the EOF, ensuring that all carboxylate anions migrate past the detector. stanford.edunih.gov
Applied Voltage and Capillary Temperature: These parameters influence migration times and separation efficiency and need to be optimized to achieve the best resolution in the shortest possible time. mdpi.com
Sample Injection: Hydrodynamic injection is commonly used, and the injection time and pressure are optimized to introduce a sufficient amount of sample without compromising resolution. mdpi.com
The following table outlines typical parameters that would be considered in the development of a capillary electrophoresis method for the analysis of pivalic acid.
| Parameter | Description | Example Conditions |
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility. nih.gov |
| Capillary | Fused silica | Typically 50-75 µm internal diameter. ufmg.br |
| Background Electrolyte | Buffered solution containing a chromophore for indirect detection or optimized for conductivity. | 20mM 2,3-pyrazine dicarboxylic acid, 65mM tricine, pH 8.06. nih.gov |
| EOF Modifier | Cationic surfactant | 0.5mM Cetyltrimethylammonium bromide (CTAB). nih.gov |
| Detection | Indirect UV or Conductivity | Indirect UV detection allows for the analysis of non-UV absorbing compounds. nih.gov |
| Applied Voltage | High voltage applied across the capillary | -25 kV to +30 kV. researchgate.netmdpi.com |
| Temperature | Controlled capillary temperature | 25 °C. mdpi.com |
This interactive data table provides a general framework for the development of a CE method for pivalic acid analysis based on established methodologies for similar compounds.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Pevalic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification or acid-catalyzed reactions. Key steps include:
- Precursor selection : Use high-purity starting materials (e.g., pivalic acid derivatives) to minimize side reactions .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
- Characterization : Confirm structure via H/C NMR, FT-IR (for functional groups), and mass spectrometry. Purity is assessed via elemental analysis or melting-point determination .
- Data Table :
| Technique | Purpose | Limitations |
|---|---|---|
| NMR | Structural confirmation | Limited sensitivity for trace impurities |
| HPLC | Purity assessment | Requires reference standards |
Q. How do pH and temperature influence this compound’s stability in aqueous solutions?
- Methodological Answer :
- Experimental design : Prepare buffer solutions (pH 2–12) and incubate this compound at 25°C, 37°C, and 60°C. Samples are analyzed at intervals via UV-Vis spectroscopy or titration for degradation kinetics .
- Key variables : Control ionic strength and dissolved oxygen to isolate pH/temperature effects .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to reduce matrix interference .
- Quantification : LC-MS/MS offers high specificity and sensitivity (detection limits ~0.1 ng/mL). Validate with calibration curves and spike-recovery tests (acceptance: 85–115% recovery) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in esterification reactions under catalytic conditions?
- Methodological Answer :
- Kinetic studies : Conduct time-resolved FT-IR or H NMR to monitor intermediate formation. Compare turnover frequencies (TOF) under homogeneous (e.g., HSO) vs. heterogeneous (e.g., zeolite) catalysis .
- Computational modeling : Use DFT calculations to map energy barriers for acyl transfer steps, validating with experimental rate constants .
Q. How does this compound interact with lipid bilayers or proteins in biochemical systems?
- Methodological Answer :
- Biophysical assays : Use fluorescence anisotropy to measure membrane fluidity changes or surface plasmon resonance (SPR) to quantify binding affinities .
- Molecular dynamics (MD) simulations : Model interactions with lipid headgroups or hydrophobic pockets in proteins, correlating with experimental thermodynamic data (e.g., ΔG from ITC) .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔH of formation) of this compound?
- Methodological Answer :
- Comparative analysis : Replicate prior studies using identical reagents and conditions. Identify variables like solvent purity or calibration drift in calorimetry .
- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from 5+ studies, weighting by sample size and measurement precision .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
